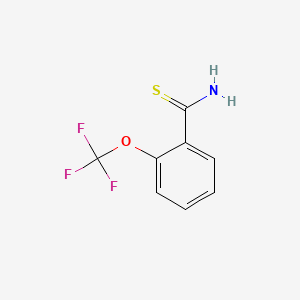

2-(Trifluoromethoxy)thiobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

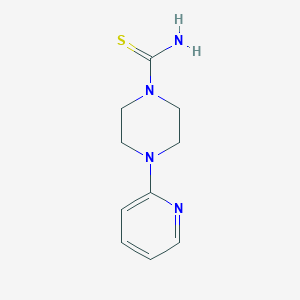

The synthesis of related compounds, such as 3-((trifluoromethyl)thio)indoles, involves a palladium(II)-catalyzed reaction with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . This suggests that the synthesis of 2-(trifluoromethoxy)thiobenzamide could potentially be achieved through similar palladium-catalyzed reactions, possibly involving a trifluoromethoxy equivalent and a thiobenzamide precursor.

Molecular Structure Analysis

While the molecular structure of 2-(trifluoromethoxy)thiobenzamide is not directly analyzed in the papers, the study of 2-thiophyne intermediates from 2-(trimethylsilyl)thiophen-3-yl triflate provides insights into the behavior of thiophene derivatives . The computational study mentioned could be relevant for understanding the electronic structure and reactivity of the trifluoromethoxy and thiobenzamide moieties when combined.

Chemical Reactions Analysis

The papers describe transformations of 2-alkylthiobenzamides, which are structurally related to 2-(trifluoromethoxy)thiobenzamide . These transformations, mediated by Selectfluor, lead to the synthesis of various heterocyclic compounds. This indicates that 2-(trifluoromethoxy)thiobenzamide could also undergo diverse transformations under similar conditions, potentially leading to novel heterocyclic structures.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Photometric Assay Development

The oxidation of thiobenzamide by microsomal flavin-containing monooxygenase (MFMO) was studied, showcasing its utility in developing a photometric assay. This oxidation process, evident in liver, lung, and kidney tissues of rabbits, mice, and rats, indicates the potential of thiobenzamide in biochemical assay applications (Cashman & Hanzlik, 1981).

Chemical Synthesis and Transformation

Thiobenzamide has been utilized in the intramolecular cyclization of aryl radical cations to form benzothiazoles, using phenyliodine(III) bis(trifluoroacetate) and cerium ammonium nitrate. This process highlights its role in the synthesis of complex chemical structures (Downer-Riley & Jackson, 2008).

Corrosion Inhibition Studies

Thiobenzamide demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid solution. This was investigated using electrochemical techniques and quantum chemical calculations, revealing the relationship between molecular structure and corrosion inhibition efficiency (Özcan & Dehri, 2004).

Mercury Ion Complex Formation

Studies on the reaction of thiobenzamide with mercury(II) ions in aqueous solution showed the formation of complexes, providing insights into the kinetics and mechanisms of such reactions. This research contributes to the understanding of metal ion interactions with sulfur-containing organic compounds (Hall & Satchell, 1975).

Synthesis of Benzothiazole Derivatives

Thiobenzamide derivatives were synthesized and underwent cyclization to produce benzothiazole derivatives. This synthesis pathway highlights the versatility of thiobenzamides in organic chemistry (Kobayashi, Fujita, & Konishi, 2008).

Long-Term Release Studies

Research involving the long-term release of thiobenzamide from a functionalized polymer demonstrated its potential in medicine. The study focused on hydrogen sulfide release from thiobenzamide, relevant in medical applications (Long et al., 2015).

Photochemical Reactions

Thiobenzamide underwent photochemical reactions, resulting in products like pyrroles and dealkylation products. This study contributes to the understanding of photochemical properties and potential applications of thiobenzamides (Aoyama, 1997).

Safety and Hazards

Orientations Futures

The trifluoromethoxy group is finding increased utility in various fields due to its unique features . Despite the promising applications, the synthesis of trifluoromethoxy-containing compounds, such as 2-(Trifluoromethoxy)thiobenzamide, remains a challenge . Future research may focus on developing more practical methods for the synthesis of these compounds .

Propriétés

IUPAC Name |

2-(trifluoromethoxy)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLRVCJDVSKRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926247-77-0 |

Source

|

| Record name | 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

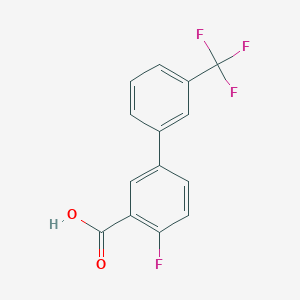

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)